Cas no 546-88-3 (Acetohydroxamic acid)
Acetohydroxamic acid Chemical and Physical Properties
Names and Identifiers
-
- Acetohydroxamic acid
- ACETYL HYDROXYAMINE
- N-ACETYLHYDROXYLAMINE
- N-HYDROXYACETAMIDE
- Acetamide,N-hydroxy-
- acethydroxamsaeure
- Acethydroxamsaure
- Acetic acid, oxime
- acetohydroxamicacid(INN)
- Acetohydroxamsαure
- Acetohydroximic acid
- Acetyl hydroxyamino
- Acetylhydroxamic acid
- AHA
- cetohyroxamic acid
- Hydroxylamine, N-Acetyl-
- acethydroxamic acid
- Acetohydroxamic
- Acetomenadione
- Lithostat
- methanecarbohydroxamic acid
- methylenehydroxamic acid
- Acetohydroxamicacid (6CI,8CI)
- Acetylhydroxylamine
- Methylhydroxamic acid
- Acetylhydroxamicacid
- 乙酰氧肟酸原药粉生产厂家
- Acetamide, N-hydroxy-
- Acetohydroxamate
- N-Acetyl hydroxyacetamide
- Acido acetohidroxamico
- Acide acetohydroxamique
- Acidum acetohydroxamicum
- Acethydroxamsaeure [German]
- Acido acetohidroxamico [Spanish]
- Acide acetoh
- AB01014
- KBio3_001290
- CCG-38927
- ACETOHYDROXAMIC ACID [WHO-DD]
- Tox21_111301
- N-hydroxyethanimidic acid
- IDI1_000821
- HMS2091G07
- NSC755855
- Acetohydroxamic acid (USAN:USP:INN)
- DTXCID802546
- KBio2_002928
- Prestwick_38
- CHEMBL734
- EN300-36948
- DB00551
- Acidum acetohydroxamicum [Latin]
- ACETOHYDROXAMIC ACID (MART.)
- EINECS 208-913-8
- AM20100343
- HMS2231M17
- UNII-4RZ82L2GY5
- CCRIS 1730
- BP-13320
- 546-88-3
- BDBM50099857
- A830321
- CHEBI:49029
- NCGC00094576-05
- WLN: QMV1
- STR08084
- methyl hydroximic acid
- Spectrum2_000109
- Spectrum_000020
- KBio2_005496
- N-oxidanylethanamide
- NSC 176136
- HMS502J03
- Acetamide, N-hydroxy- (9CI)
- AB00051907_07
- Acetohydroxamic acid, 98%
- NCGC00094576-01
- n-hydroxy-acetamide
- Q481822
- MFCD00009994
- CS-4881
- ACETOHYDROXAMIC ACID (AHA)
- W-105609
- NSC-5073
- 4RZ82L2GY5
- SPBio_000098
- NSC-176136
- Acidum acetohydroxamicum (Latin)
- acethydroximic acid
- GEO-00010
- SR-01000763642-2
- ACETOHYDROXAMIC ACID [USAN]
- ACETOHYDROXAMIC ACID [USP-RS]
- FT-0621796
- NSC-755855
- G04BX03
- Lithostat (TN)
- ACETOHYDROXAMIC ACID (USP-RS)
- CHEBI:27777
- DivK1c_000821
- A0051
- KBioGR_000556
- HY-B1235
- N-hydroxyacetimidic acid
- KBio2_000360
- ACETOHYDROXAMIC ACID [USP MONOGRAPH]
- NINDS_000821
- AKOS000172340
- NS00018656
- NSC5073
- ACETOHYDROXAMIC ACID [MART.]
- SMR000499570
- Spectrum4_000138
- KBioSS_000360
- Spectrum5_000812
- Pharmakon1600-01500103
- Acetohydroxamic acid [USAN:USP:INN]
- s4602
- ACETOHYDROXAMIC ACID [HSDB]
- Acetohydroxamic acid (USP/INN)
- ACETOHYDROXAMIC ACID [MI]
- Tox21_111301_1
- HSDB 3585
- CAS-546-88-3
- acetohydroxarnic acid
- BSPBio_001790
- SBI-0051270.P003
- Acetohydroxamic acid, United States Pharmacopeia (USP) Reference Standard
- C06808
- AI3-62232
- acetohydroxamsaure
- ACETOHYDROXAMIC ACID [VANDF]
- Z59181917
- DTXSID7022546
- Acide acetohydroxamique [French]
- SR-01000763642
- MLS001076662
- ACETOHYDROXAMIC ACID (USP MONOGRAPH)
- acetohydroxamic-acid
- Spectrum3_000285
- HMS1920A07
- KBio1_000821
- CH3C(O)NHOH
- D00220
- NSC176136
- oxime
- ACETOHYDROXAMIC ACID [ORANGE BOOK]
- 2-Hydroxyamino-2-ethanal
- NCGC00094576-02
- Acetohyroxamic acid
- ACETOHYDROXAMIC ACID [INN]
- SPECTRUM1500103
- ACETOHYDROXAMICACID
- Acetic acid
- NCGC00094576-03
- BRD-K21615095-001-08-4
- DB-052632
- HY-B1235R
- FA10797
- 208-913-8
- Acetohydroxamic acid (Standard)
-
- MDL: MFCD00009994
- Inchi: 1S/C2H5NO2/c1-2(4)3-5/h5H,1H3,(H,3,4)
- InChI Key: RRUDCFGSUDOHDG-UHFFFAOYSA-N
- SMILES: ONC(C)=O
- BRN: 1739019
Computed Properties
- Exact Mass: 75.03200
- Monoisotopic Mass: 75.032028
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 5
- Rotatable Bond Count: 0
- Complexity: 42.9
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 4
- XLogP3: -1.6
- Topological Polar Surface Area: 49.3
Experimental Properties
- Color/Form: White paper light yellow solid
- Density: 1.2269 (rough estimate)
- Melting Point: 88-90 °C (lit.)
- Boiling Point: 231.4°C at 760 mmHg
- Flash Point: 231.4 °C at 760 mmHg
- Refractive Index: 1.4264 (estimate)
- Water Partition Coefficient: Soluble in water.
- Stability/Shelf Life: Moisture and Temperature Sensitive
- PSA: 49.33000
- LogP: -0.09740
- Merck: 63
- Sensitiveness: Hygroscopic
- pka: 8.70(at 25℃)
- FEMA: 2764
- Solubility: Soluble in water
Acetohydroxamic acid Security Information
-
Symbol:
- Prompt:dangerous
- Signal Word:Danger
- Hazard Statement: H360
- Warning Statement: P201,P308+P313
- Hazardous Material transportation number:3263
- WGK Germany:3
- Hazard Category Code: 61
- Safety Instruction: S53-S45
- RTECS:AK8157000
-
Hazardous Material Identification:
- PackingGroup:II
- Storage Condition:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
- Safety Term:S45;S53
- Packing Group:II
- Packing Group:II
- Risk Phrases:R61
Acetohydroxamic acid Customs Data
- HS CODE:2942000000
- Customs Data:
China Customs Code:
2924199090Overview:
2924199090. Other acyclic amides(Including acyclic carbamates)(Including its derivatives and salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, packing
Summary:
2924199090. other acyclic amides (including acyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
Acetohydroxamic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A163750-5g |
Acetohydroxamic Acid |
546-88-3 | 5g |
$ 50.00 | 2022-06-08 | ||
| TRC | A163750-10g |
Acetohydroxamic Acid |
546-88-3 | 10g |
$ 90.00 | 2022-06-08 | ||
| TRC | A163750-25g |
Acetohydroxamic Acid |
546-88-3 | 25g |
$ 125.00 | 2023-04-19 | ||
| TRC | A163750-50g |
Acetohydroxamic Acid |
546-88-3 | 50g |
$ 148.00 | 2023-09-09 | ||
| TRC | A163750-100g |
Acetohydroxamic Acid |
546-88-3 | 100g |
$ 180.00 | 2022-06-08 | ||
| MedChemExpress | HY-B1235-10mM*1mLinDMSO |
Acetohydroxamic acid |
546-88-3 | ≥98.0% | 10mM*1mLinDMSO |
¥500 | 2022-05-18 | |
| MedChemExpress | HY-B1235-100mg |
Acetohydroxamic acid |
546-88-3 | 98.66% | 100mg |
¥450 | 2025-04-16 | |
| MedChemExpress | HY-B1235-500mg |
Acetohydroxamic acid |
546-88-3 | 98.66% | 500mg |
¥900 | 2025-04-16 | |
| Alichem | A449039243-500g |
Acetohydroxamic acid |
546-88-3 | 98% | 500g |
$336.60 | 2023-09-01 | |
| Fluorochem | 078547-1g |
Acetohydroxamic acid |
546-88-3 | 97% | 1g |
£10.00 | 2022-03-01 |
Acetohydroxamic acid Suppliers
Acetohydroxamic acid Related Literature
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1. Interaction of N-hydroxyacetamide with vanadate in aqueous solutionRegina T. Yamaki,Eucler B. Paniago,Sandra Carvalho,Oliver W. Howarth,Wynne Kam J. Chem. Soc. Dalton Trans. 1997 4817
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2. Mechanism and proton activating factors in base-induced β-elimination reactions of 2-(2-chloroethyl)pyridineSergio Alunni,Alessandra Busti J. Chem. Soc. Perkin Trans. 2 2001 778
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Erofili Giannakopoulou,Vasiliki Pardali,Efseveia Frakolaki,Vasileios Siozos,Vassilios Myrianthopoulos,Emmanuel Mikros,Martin C. Taylor,John M. Kelly,Niki Vassilaki,Grigoris Zoidis Med. Chem. Commun. 2019 10 991
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S. Tolosa,N. Mora-Diez,A. Hidalgo,J. A. Sansón RSC Adv. 2014 4 44757
Additional information on Acetohydroxamic acid
Acetohydroxamic acid (CAS No. 546-88-3): A Comprehensive Overview
Acetohydroxamic acid, chemically designated as 2-acetamido-2-hydroxyacetamide, is a versatile compound with significant applications in pharmaceuticals, biochemical research, and industrial processes. Its molecular structure, characterized by a carboxylic acid group and an amide functional group, contributes to its unique reactivity and utility. With a CAS number of 546-88-3, this compound has been extensively studied and utilized in various scientific domains.
The structure of Acetohydroxamic acid exhibits a balance of polar and non-polar regions, making it soluble in both water and organic solvents. This solubility profile is particularly advantageous in pharmaceutical formulations, where compatibility with diverse solvent systems is often required. The compound's ability to act as a chelating agent has also been exploited in the development of metal-organic frameworks (MOFs) and catalytic systems.
In recent years, Acetohydroxamic acid has garnered attention in the field of drug discovery due to its potential as a bioisostere for other pharmacologically active molecules. Its incorporation into drug candidates can lead to improved metabolic stability and reduced toxicity. For instance, derivatives of Acetohydroxamic acid have been investigated as inhibitors of various enzymes, including those involved in metabolic pathways relevant to cancer and inflammation.
One of the most compelling aspects of Acetohydroxamic acid is its role in biochemical research. It serves as a crucial intermediate in the synthesis of amino acids and other nitrogen-containing compounds. Researchers have leveraged its reactivity to develop novel synthetic routes that are more efficient and environmentally friendly. Additionally, the compound's ability to form stable complexes with transition metals has made it valuable in the study of metalloenzymes and their mechanisms.
The industrial applications of Acetohydroxamic acid are equally noteworthy. In the agrochemical sector, it has been used as a precursor for herbicides and fungicides that target specific enzymatic pathways in plants. Its efficacy in these applications stems from its ability to interfere with key metabolic processes without harming non-target organisms. This selectivity makes it an attractive option for sustainable agriculture practices.
Advances in computational chemistry have further enhanced the understanding of Acetohydroxamic acid's properties. Molecular modeling studies have revealed insights into its binding interactions with biological targets, providing a foundation for rational drug design. These computational approaches complement experimental techniques, enabling researchers to predict the behavior of Acetohydroxamic acid derivatives before they are synthesized.
The environmental impact of using Acetohydroxamic acid has also been carefully evaluated. Studies indicate that it degrades relatively quickly under aerobic conditions, minimizing long-term ecological risks. This biodegradability is particularly important in industrial settings where waste management is a critical concern. Efforts are ongoing to optimize synthetic methods that reduce waste generation while maintaining high yields.
Future directions for research on Acetohydroxamic acid include exploring its potential in nanotechnology and materials science. Its ability to form stable complexes with metals makes it a candidate for use in nanocatalysts and sensors. Furthermore, its role in designing smart materials with tunable properties is being investigated by interdisciplinary teams aiming to push the boundaries of material science.
In conclusion, Acetohydroxamic acid (CAS No. 546-88-3) is a multifaceted compound with broad applications across multiple scientific disciplines. Its unique chemical properties have positioned it as a valuable tool in pharmaceutical development, biochemical research, and industrial processes. As research continues to uncover new uses for this compound, its importance is likely to grow even further.
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